molecular formula C6H9NO4 B3210474 (E)-Ethyl 2-methyl-3-nitroacrylate CAS No. 1070237-95-4

(E)-Ethyl 2-methyl-3-nitroacrylate

Cat. No.: B3210474
CAS No.: 1070237-95-4
M. Wt: 159.14
InChI Key: VWNOIOYJZLAKBX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 2-methyl-3-nitroacrylate (CAS 1070237-84-1) is an alkyl 3-nitroacrylate ester with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . This compound serves as a valuable building block in organic synthesis, particularly as a Michael acceptor. Its reactivity is characterized by the presence of conjugated electron-withdrawing groups, making it a versatile substrate for constructing more complex molecules. A modified and efficient synthesis procedure for alkyl 3-nitroacrylates like this one involves the nitroiodination of alkyl acrylates, followed by dehydroiodination . Research demonstrates its specific utility in reactions with nucleophiles such as cyclohexane-1,3-diones and Meldrum's acid in the presence of a catalyst to form Michael adducts, which are key intermediates in the development of various organic structures . As a nitroolefin, it is a potent lachrymator (tear-inducing agent), and researchers should handle it with care in a well-ventilated hood, using appropriate personal protective equipment to avoid contact with eyes and skin . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-methyl-3-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNOIOYJZLAKBX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of E Ethyl 2 Methyl 3 Nitroacrylate and E Nitroacrylates

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of (E)-ethyl 2-methyl-3-nitroacrylate and other E-nitroacrylates. These reactions, which involve the formation of a cyclic product from two or more unsaturated molecules, are highly valuable for the construction of complex cyclic and heterocyclic systems. libretexts.org

Diels-Alder Reactions as Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com In these reactions, E-nitroacrylates serve as electron-poor dienophiles, reacting with electron-rich dienes. The presence of electron-withdrawing groups on the dienophile, such as the nitro and ester groups in this compound, accelerates the reaction. masterorganicchemistry.comyoutube.com

The regioselectivity and diastereoselectivity of Diels-Alder reactions involving E-nitroacrylates are critical aspects that determine the structure of the final product.

Regioselectivity: In reactions with unsymmetrical dienes, the nitro group of the nitroacrylate preferentially directs the addition to yield the ortho or meta isomer. Theoretical studies using Density Functional Theory (DFT) have been employed to predict and explain the observed regioselectivity. researchgate.net For instance, in the reaction of 2-nitro-1H-pyrrole with isoprene, computational analysis helps in understanding the chemo- and regioselectivity. researchgate.net

Diastereoselectivity (Endo/Exo Selectivity): The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which predicts that the dienophile's substituent with pi-system character will orient itself towards the developing pi-bond of the diene in the transition state. youtube.com However, the presence of an α-methyl group on the dienophile, as in this compound, can significantly influence this selectivity. Computational studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with α-methylated acrylates have shown that the presence of the methyl group can lead to excellent exo-selectivity. nih.gov This is attributed to steric and electronic factors in the transition state. nih.gov

Table 1: Factors Influencing Selectivity in Diels-Alder Reactions of E-Nitroacrylates
FactorInfluence on SelectivityExample
Nitro Group PositionDirects regioselectivity (ortho/meta).Reaction of substituted nitroalkenes with unsymmetrical dienes.
α-Methyl GroupFavors exo-diastereoselectivity. nih.govReaction of this compound with cyclopentadiene. nih.gov
Lewis Acid CatalystCan enhance both reaction rate and selectivity.Corey's asymmetric Diels-Alder reaction. masterorganicchemistry.com

E-nitroacrylates have demonstrated reactivity with a wide array of dienes, leading to a diverse range of cyclic adducts.

Cyclopentadiene: Methyl (E)-3-nitroacrylate, a related compound, reacts with cyclopentadiene to yield the corresponding norbornene adduct. orgsyn.org This reaction can proceed in high yield under mild conditions. orgsyn.org

Butadienes: The reaction of E-nitroacrylates with substituted butadienes is a common strategy for synthesizing functionalized cyclohexenes. For example, methyl 2-oxobut-3-enoate, a reactive dienophile, undergoes cycloaddition with various 1,3-dienes. dtu.dk

Furans: While specific examples with this compound are not detailed in the provided context, furans are known to participate as dienes in Diels-Alder reactions, suggesting potential reactivity.

Anthracenes: Similarly, anthracenes are common diene substrates in Diels-Alder chemistry, and their reaction with potent dienophiles like E-nitroacrylates is expected.

Lewis acid catalysis is a powerful method to enhance the rate and control the stereoselectivity of Diels-Alder reactions. Lewis acids coordinate to the carbonyl oxygen of the ester group in the E-nitroacrylate, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. youtube.com This approach has been instrumental in the development of asymmetric Diels-Alder reactions, allowing for the synthesis of enantioenriched products. masterorganicchemistry.com

[3+2] Cycloaddition Reactions (e.g., with Nitrones, Azomethine Ylides)

E-nitroacrylates are also excellent partners in [3+2] cycloaddition reactions, which lead to the formation of five-membered heterocyclic rings. researchgate.net These reactions typically involve 1,3-dipoles such as nitrones and azomethine ylides.

With Nitrones: The reaction of E-nitroacrylates with nitrones provides a direct route to isoxazolidines. nih.gov Theoretical studies on the reaction of (E)-β-nitrostyrenes with nitrones indicate that these reactions proceed via a one-step mechanism with high regioselectivity. rsc.orgnih.gov The less stable (Z)-isomer of β-nitrostyrene was found to be more reactive than the (E)-isomer. rsc.orgnih.gov The reaction of 3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones proceeds with full regio- and stereoselectivity to give 3,4-cis-4,5-trans-4-nitroisoxazolidines. nih.gov

With Azomethine Ylides: While specific examples with this compound are not explicitly detailed, azomethine ylides are known 1,3-dipoles that readily undergo [3+2] cycloaddition with electron-deficient alkenes to form pyrrolidine (B122466) derivatives.

Table 2: [3+2] Cycloaddition Reactions of E-Nitroacrylates
1,3-DipoleResulting HeterocycleKey Findings
NitronesIsoxazolidinesHigh regioselectivity and stereoselectivity observed. nih.gov Mechanism is often a one-step process. rsc.orgnih.gov
Azomethine YlidesPyrrolidinesEstablished reactivity with electron-deficient alkenes.

Tandem Pericyclic Reactions Incorporating E-Nitroacrylates

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org E-nitroacrylates can participate in tandem or cascade sequences involving multiple pericyclic reactions, leading to the rapid construction of complex molecular architectures. These sequences can involve a combination of cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orglibretexts.org For instance, a Diels-Alder reaction could be followed by an intramolecular cycloaddition or an electrocyclic ring-opening, providing access to intricate polycyclic systems. The high reactivity of the nitroacrylate double bond makes it an ideal component for initiating such cascades. dtu.dk

Nucleophilic Addition Reactions

The electron-withdrawing nitro group makes the β-carbon of this compound susceptible to nucleophilic attack. smolecule.com This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

This compound and related nitroacrylates are highly effective Michael acceptors, readily reacting with a wide range of nucleophiles in a conjugate addition fashion. smolecule.comresearchgate.net

Nitroacrylates, including the ethyl and methyl esters, are recognized as extremely reactive Michael acceptors. orgsyn.org This high reactivity stems from the strong electron-withdrawing capacity of the nitro group, which significantly activates the carbon-carbon double bond towards nucleophilic attack. smolecule.comrsc.org The general mechanism of a Michael addition involves the addition of a nucleophile (Michael donor) to the β-carbon of the activated alkene (Michael acceptor). researchgate.netyoutube.com This reactivity has been harnessed in the synthesis of complex molecules, such as the α-methylenebutyrolactone moiety found in many sesquiterpenes. orgsyn.org The electrophilicity of Michael acceptors is a key determinant of their reaction rates. rsc.orgnih.gov

Table 1: Examples of Michael Donors and Acceptors in Michael Addition Reactions

Michael Donor (Nucleophile) Michael Acceptor (Activated Alkene)
Enolates α,β-Unsaturated carbonyl compounds
Amines Acrylate (B77674) esters
Thiols Alkyl methacrylates
Phosphines Acrylonitrile
Active Methylene Compounds Nitroacrylates

This table is based on information from reference researchgate.net

Significant progress has been made in developing stereoselective Michael additions to nitroacrylates, enabling the synthesis of chiral molecules with high enantiomeric purity. nih.govmdpi.com Both organocatalysis and metal-catalysis have proven to be effective strategies. nih.govmdpi.com

Organocatalytic approaches often employ chiral amines or thiourea (B124793) derivatives to catalyze the asymmetric addition of nucleophiles like aldehydes and ketones to nitroalkenes. mdpi.comnih.gov For instance, chiral bifunctional organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), have been successfully used in the asymmetric Michael addition of aromatic ketones to trans-β-nitroalkene compounds, yielding products with high enantioselectivities (up to 98% ee). mdpi.com These catalysts often work by forming a transient enamine with the ketone, which then adds to the nitroalkene in a stereocontrolled manner. mdpi.com The stereochemical outcome of Michael additions can be influenced by the geometry (E or Z) of the enolate or enamine intermediate. youtube.com

Metal-catalyzed methods have also been developed. For example, ruthenium(II) complexes have been used to catalyze the enantioselective formation of γ-lactams through an intramolecular C-H amidation of 1,4,2-dioxazol-5-ones, which can be conceptually related to a Michael addition manifold. nih.gov Indium(III) triflate has been shown to catalyze the addition of β-ketoesters to alkynes, which proceeds through an intermediate that can be considered a Michael-type addition. orgsyn.org

Table 2: Selected Organocatalysts for Asymmetric Michael Additions to Nitroalkenes

Catalyst Type Example Catalyst Nucleophile Michael Acceptor Key Features
β-Amino alcohol L-Prolinol Aldehydes β-Nitroacroleine dimethyl acetal High yields and stereoselectivities. nih.gov
DPEN-thiourea derivative Isopropyl-substituted thiourea Aromatic ketones trans-β-Nitroalkenes High chemical yield and enantioselectivities (up to 98% ee). mdpi.com
Tris-ureas Pentafluorophenyl attached tris-urea β-Ketoesters, 1,3-dicarbonyl compounds, cyanoesters, nitroesters β-Nitro styrenes High product conversion (78-98%).

This table is based on information from references mdpi.comnih.gov

Aza-Michael additions involve the conjugate addition of nitrogen-based nucleophiles, such as primary or secondary amines, to activated alkenes like this compound. nih.gov This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is particularly useful in the synthesis of N-functionalized compounds. nih.gov

The aza-Michael addition of primary amines to unsaturated esters, such as itaconates, can be followed by a spontaneous intramolecular cyclization to form N-substituted pyrrolidone rings. nih.gov This cascade reaction provides an efficient route to heterocyclic structures. nih.gov The reaction is often highly selective and can proceed under mild, ambient conditions, aligning with the principles of green chemistry. nih.gov

This compound and related β-functionalized enones can react with binucleophiles, which possess two nucleophilic centers, to construct various heterocyclic systems. bioorganica.com.ua A common class of binucleophiles are N-C-N reagents like guanidine, acetamidine, and benzamidine. researchgate.net

The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with these N-C-N dinucleophiles leads to the formation of substituted 5-pyrimidinecarboxylates in high yields. researchgate.net These pyrimidine (B1678525) derivatives are valuable intermediates that can be further transformed, for example, by hydrolysis of the ester and subsequent decarboxylation, to afford various substituted pyrimidines. researchgate.net The synthesis of N-containing heterocycles is of great importance in medicinal chemistry and materials science. uni-rostock.de

Michael Addition Reactions

Reductive Transformations

The nitro group of this compound is a versatile functional group that can be readily transformed through reduction. smolecule.com The reduction of the nitro group typically yields an amino group. smolecule.com This transformation opens up a wide array of synthetic possibilities, as the resulting amine can be further functionalized. For example, the reduction of γ-nitro carboxylic acids, which can be prepared from Michael addition reactions, leads to the formation of 5,5-disubstituted γ-lactams, a structural motif present in some natural products. nih.gov

Enantioselective Hydrogenation (e.g., Iridium-Catalyzed Systems)

The asymmetric hydrogenation of prochiral olefins is a powerful tool for the synthesis of chiral molecules. In the context of nitroacrylates, the enantioselective hydrogenation of the carbon-carbon double bond can lead to the formation of valuable chiral building blocks. Iridium-catalyzed systems have emerged as particularly effective for the hydrogenation of challenging substrates.

While specific studies on the iridium-catalyzed enantioselective hydrogenation of this compound are not extensively documented in the literature, significant progress has been made with structurally related β-nitroacrylates. Research has demonstrated the first highly chemo- and enantioselective hydrogenation of β-nitroacrylates using an iridium catalyst, achieving high yields and enantioselectivities (up to 96% yield and 98% ee). figshare.com The resulting α-chiral β-nitro propionates are versatile intermediates for the synthesis of chiral β2-amino acids, which are key components of many bioactive natural products and pharmaceuticals. figshare.com

Furthermore, iridium complexes with chiral spiro amino-phosphine ligands have proven effective in the hydrogenation of β,β-disubstituted nitroalkenes, including both β-aryl-β-methyl and β-alkyl-β-methyl substituted systems. rsc.org These catalysts have shown high enantioselectivity for the challenging hydrogenation of β,β-dialkyl-nitroalkenes. rsc.org Iridium catalysts have also demonstrated high proficiency in the reduction of cyclic enamides, with selectivity being dependent on pressure. nih.gov The success with these related substrates suggests that iridium-catalyzed systems hold significant promise for the enantioselective hydrogenation of this compound, likely proceeding through a similar mechanism involving the coordination of the iridium complex to the double bond, followed by the stereoselective transfer of hydrogen.

Table 1: Examples of Iridium-Catalyzed Enantioselective Hydrogenation of Related Unsaturated Compounds

Substrate TypeCatalyst SystemProductEnantiomeric Excess (ee)Reference
β-NitroacrylatesIridium-4α-chiral β-nitro propionatesUp to 98% figshare.com
β,β-disubstituted nitroalkenesIridium-spiro amino-phosphineSaturated nitroalkanesHigh rsc.org
Cyclic EnamidesMaxPHOX-IrChiral cyclic amidesHigh nih.gov
Terminal Homoallyl SulfonesIridium-P,N ligandγ-chiral sulfonesUp to 98% ub.edu

Reductions of the Nitro Group to Amino Functionalities

The reduction of the nitro group in this compound to an amino group is a key transformation that opens up pathways to various α-amino esters and their derivatives. Several methods are available for the reduction of nitro compounds, with the choice of reagent often depending on the presence of other functional groups in the molecule.

A common approach involves a two-step reduction sequence. First, the conjugated double bond is reduced, for instance, using sodium borohydride, to yield the corresponding saturated nitroester. Subsequent reduction of the nitro group can then be achieved using reagents like zinc in the presence of an acid such as hydrochloric acid. nih.govresearchgate.net This method has been successfully applied to the synthesis of α-amino esters from ethyl 3-aryl-2-nitroacrylates. nih.govresearchgate.net

Alternative reducing agents for the nitro group include catalytic hydrogenation over palladium on carbon (Pd/C), which is a widely used and efficient method. However, care must be taken as this method can also reduce other functional groups. For more selective reductions, other reagents such as tin(II) chloride, iron in acidic media, or sodium hydrosulfite can be employed. The use of ethyl nitroacetate (B1208598) as a glycine (B1666218) template for producing α-amino esters often involves the reduction of an intermediate nitroacrylate. nih.govresearchgate.net

Table 2: Common Reagents for the Reduction of Nitro Groups

ReagentConditionsComments
H₂, Pd/CCatalytic hydrogenationHighly efficient but can reduce other functional groups.
Zn, HClAcidic conditionsCommonly used for the reduction of nitro groups to amines.
SnCl₂Mild acidic or neutral conditionsOffers good chemoselectivity.
Fe, AcidAcidic conditionsA classical and often mild method.
NaBH₄ then Zn/HClTwo-step processReduces the double bond first, followed by the nitro group.

Other Significant Chemical Transformations (e.g., Cleavage, Fragmentation)

Beyond hydrogenation and nitro group reduction, this compound can undergo other significant chemical transformations. While specific cleavage and fragmentation studies on this exact molecule are limited, general principles of mass spectrometry provide insight into its likely fragmentation patterns under such conditions.

In mass spectrometry, common fragmentation pathways for organic molecules include α-cleavage and McLafferty rearrangement. youtube.comlibretexts.org For this compound, α-cleavage would involve the breaking of a bond adjacent to a functional group. For instance, cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon could occur.

The McLafferty rearrangement is another potential fragmentation pathway for molecules containing a carbonyl group and a sufficiently long alkyl chain with accessible gamma-hydrogens. libretexts.org This intramolecular hydrogen transfer followed by cleavage would lead to the elimination of a neutral alkene molecule.

Photochemical reactions can also lead to cleavage and fragmentation. For example, α,β-unsaturated anilides can undergo photochemical electrocyclic ring closure, leading to the release of a leaving group from a zwitterionic intermediate. marquette.edu While not directly demonstrated for this compound, its conjugated system suggests that it could be susceptible to various photochemical transformations.

Mechanistic Elucidation of Reaction Pathways

The rich reactivity of this compound and related E-nitroacrylates has prompted detailed mechanistic investigations, particularly for cycloaddition reactions. These studies, often supported by computational methods, aim to elucidate the precise nature of the reaction pathways.

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of cyclic compounds. A key mechanistic question is whether these reactions proceed through a concerted mechanism, where all bonds are formed simultaneously in a single transition state, or a stepwise mechanism involving one or more intermediates. nih.govresearchgate.net

Theoretical studies on the cycloaddition reactions of related nitroalkenes and acrylates have provided valuable insights. luisrdomingo.comnih.gov For many Diels-Alder reactions, a concerted pathway is energetically favored. nih.gov However, the presence of highly polarizing groups, such as the nitro group in nitroacrylates, can favor stepwise pathways. mdpi.comrsc.orgmdpi.comresearchgate.net Computational studies have shown that for some cycloadditions involving nitroalkenes, a stepwise mechanism involving diradical or zwitterionic intermediates can be competitive with or even preferred over a concerted pathway. researchgate.net The specific mechanism often depends on the nature of the reactants, the solvent, and the presence of catalysts.

In polar cycloaddition reactions, the formation of zwitterionic intermediates is a distinct possibility. These intermediates are characterized by the presence of both a positive and a negative charge within the same molecule. The strong electron-withdrawing nature of the nitro group in this compound makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, which can lead to the formation of a zwitterionic intermediate.

Several studies have explored the role of zwitterionic intermediates in reactions involving nitroalkenes. mdpi.comnih.gov For instance, in some [3+2] cycloaddition reactions of nitroalkenes, the formation of acyclic adducts alongside the expected cyclic product suggests the intermediacy of a zwitterion. nih.gov Computational studies have also provided evidence for the existence of zwitterionic intermediates on the potential energy surfaces of these reactions. mdpi.comrsc.org The stability and lifetime of these intermediates are influenced by factors such as the substituents on the reactants and the polarity of the solvent. The photochemical reactions of some α,β-unsaturated systems have also been proposed to proceed through zwitterionic intermediates. marquette.edu

The reactivity of this compound is governed by its electronic properties, which are in turn influenced by the substituents on the molecule. The nitro group and the ester group are both strongly electron-withdrawing, which significantly polarizes the C=C double bond, making the β-carbon highly electrophilic.

Studies on the substituent effects on the electrophilic activity of nitroarenes have shown that the position and electronic nature of substituents have a profound impact on reactivity. nih.gov Similar principles apply to nitroacrylates. The introduction of the methyl group at the α-position of this compound will have both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which might slightly modulate the electrophilicity of the β-carbon compared to an unsubstituted nitroacrylate.

Theoretical studies using quantum chemistry methods have been employed to quantify the electronic effects of substituents. researchgate.net These studies can calculate parameters such as atomic charges and frontier molecular orbital energies to rationalize and predict reactivity. For instance, the analysis of the electronic properties of 2-arylnitroethenes has provided insights into their reactivity in cycloaddition reactions. researchgate.net Such computational approaches can be applied to this compound to gain a deeper understanding of how its electronic structure dictates its chemical behavior.

Advanced Applications in Complex Organic Molecule Synthesis

Precursor for α- and β-Amino Acid Derivatives

The substituted nitroacrylate scaffold is a cornerstone for the synthesis of non-proteinogenic amino acids, which are crucial components of peptidomimetics, natural products, and pharmaceuticals. The primary route to these derivatives involves the conjugate addition (Michael addition) of nucleophiles to the electron-deficient double bond of the nitroacrylate, followed by the reduction of the nitro group to an amine.

The general strategy for synthesizing β-amino esters from (E)-Ethyl 2-methyl-3-nitroacrylate involves two key steps:

Conjugate Addition: A chosen nucleophile attacks the β-position of the nitroacrylate. This step establishes the carbon skeleton of the target amino acid.

Nitro Group Reduction: The nitro group of the resulting adduct is reduced to a primary amine, yielding the β-amino acid derivative. Various reducing agents, such as H₂ over a palladium catalyst (Pd/C) or zinc in acetic acid, can be employed for this transformation.

Stereoselective Synthesis of Cyclic β-Amino Acids (e.g., 2-Aminocyclohexanecarboxylic Acid)

The synthesis of conformationally constrained cyclic amino acids is of great interest as they are key components in designing peptides with stable secondary structures. While direct synthesis of 2-aminocyclohexanecarboxylic acid from this compound is not extensively documented, analogous strategies using related nitro-containing precursors highlight a viable pathway. A highly stereoselective approach involves an intramolecular Michael addition. mdpi.com In this methodology, a precursor containing both the nitroalkane functionality and a conjugated ester within the same molecule is cyclized. This key step, often promoted by a bifunctional organocatalyst like thiourea (B124793), can generate various cyclic γ-amino acids with high diastereoselectivity and enantioselectivity. mdpi.com

A similar strategy can be envisioned for cyclic β-amino acids, where an appropriate tether connects a nucleophilic center to a nitroacrylate moiety, allowing for a diastereoselective intramolecular conjugate addition to form the carbocyclic core. Subsequent reduction of the nitro group would furnish the desired cyclic β-amino acid. Another relevant approach is the vinylogous Michael addition of cyclic enones to nitroalkenes, which allows for the creation of cyclic structures with new stereocenters at the γ and δ positions with high enantiomeric purity. psu.edu

Elaboration to Functionalized Amino Acid Analogues

This compound is not only a precursor to simple amino acids but also to more complex, functionalized analogues. The nitro group and the ester functionality serve as handles for further chemical modification. Research on related nitroacrylates has demonstrated their application in the synthesis of biologically active molecules. For instance, nitroacrylate adducts have been applied to the diastereoselective synthesis of chorismate-based β-amino acids and the antibiotic oryzoxymycin. thieme-connect.com This involves a key base-mediated ring-opening of a bicyclic adduct formed from a Diels-Alder reaction. thieme-connect.com

The synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives, a class of important neurological drugs, has been achieved through the Michael addition of carbonyl compounds to α,β-unsaturated nitroalkenes, followed by reduction. researchgate.net This highlights the potential of using the adducts derived from this compound to build a variety of functionalized amino acid structures.

Building Blocks for Diverse Heterocyclic Scaffolds

Nitrogen- and oxygen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. rsc.org The electrophilic nature and the presence of multiple reactive sites make this compound an ideal starting material for constructing these ring systems. It can act as a dienophile or a heterodienophile in cycloaddition reactions or as a Michael acceptor in annulation sequences.

Indole (B1671886) Derivatives

The indole nucleus is a "privileged structure" in medicinal chemistry. researchgate.net β-Nitroacrylates have been established as novel and effective precursors for synthesizing indole-2-carboxylates. One powerful method is the Fischer indole synthesis, which traditionally uses α-ketoesters. Recent studies have shown that β-nitroacrylates are a valuable alternative. mdpi.comresearchgate.netunicam.it The process involves the reaction of a β-nitroacrylate with an arylhydrazine to form an arylhydrazone intermediate, which then undergoes an acid-catalyzed cyclization to yield the indole scaffold. mdpi.comresearchgate.net This method has been shown to be effective for a good range of substrates, providing the final indole products in satisfactory yields. mdpi.com

Another elegant approach involves a palladium-catalyzed intramolecular Heck reaction. In this sequence, the β-nitroacrylate first reacts with an o-bromoaniline in an addition-elimination process to form an α-enamino ester intermediate. This intermediate is then cyclized via a Heck reaction to construct the polyfunctionalized indole-2-carboxylate. thieme-connect.com This strategy allows for the introduction of various substituents on the benzene (B151609) ring and the C-3 position of the indole. thieme-connect.com

ReactionReactantsCatalyst/ConditionsProductYieldReference
Fischer Indole Synthesisβ-Nitroacrylate, Arylhydrazine1. Promoter-free, rt; 2. TMG, MeCNAlkyl Indole-2-carboxylateGood mdpi.comresearchgate.net
Heck Cyclizationβ-Nitroacrylate, o-Bromoaniline1. Addition-Elimination; 2. Pd CatalystAlkyl Indole-2-carboxylateGood thieme-connect.com

Pyrrolidines and Isoxazolidinones

The pyrrolidine (B122466) ring is another vital heterocyclic motif found in numerous natural products and FDA-approved drugs. whiterose.ac.ukmdpi.comnih.gov The synthesis of highly substituted pyrrolidines from this compound can be achieved via asymmetric Michael addition reactions followed by cyclization. For instance, the conjugate addition of an amine to the nitroacrylate, followed by intramolecular reaction of the resulting enolate with another functional group on the nitrogen substituent, can lead to the pyrrolidine ring. A powerful strategy is the asymmetric 'clip-cycle' method, where a bis-homoallylic amine is first linked to an acrylate (B77674), followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine. whiterose.ac.uk Organocatalysis, particularly with chiral pyrrolidine-based catalysts, has proven effective for the asymmetric Michael addition of aldehydes and ketones to nitroolefins, which is a key step in building chiral pyrrolidine frameworks. researchgate.net

Isoxazolidines, five-membered heterocycles containing both nitrogen and oxygen, are typically synthesized via the 1,3-dipolar cycloaddition of a nitrone with an alkene. elsevierpure.com The nitro group in this compound can be converted into a nitrone, which can then react with various alkenes to produce highly substituted isoxazolidines in a diastereoselective manner.

Other Nitrogen and Oxygen Containing Heterocycles

The reactivity of this compound extends to the formation of a variety of other heterocyclic systems, primarily through cycloaddition reactions where it acts as the electron-poor component.

Diels-Alder Reactions: As a potent dienophile, it can react with conjugated dienes to form six-membered carbocycles. orgsyn.orgmasterorganicchemistry.com These adducts, containing nitro and ester functionalities, are versatile intermediates for further transformations. For example, the related ethyl (E)-3-nitroacrylate has been used in the synthesis of the α-methylenebutyrolactone moiety, a feature of many sesquiterpenes. orgsyn.org

Hetero-Diels-Alder Reactions: The compound can also participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, leading to six-membered heterocycles. sigmaaldrich.com Nitroalkenes are well-established as 4π synthons in reactions with electron-rich alkenes, providing direct access to 1,2-oxazines and their N-oxide derivatives, which are valuable intermediates for highly functionalized natural products. masterorganicchemistry.com

Reaction TypeDiene/Dienophile PartnerProduct ScaffoldReference
Diels-AlderCyclopentadiene (B3395910)Bicyclic carbocycle orgsyn.org
Annulation-α-Methylenebutyrolactone orgsyn.org
Hetero-Diels-AlderElectron-rich alkene1,2-Oxazine masterorganicchemistry.com

Synthesis of Natural Product Core Structures and Analogues

The unique reactivity of nitroacrylates, including this compound and its close homologs, makes them powerful tools for constructing the core structures of various natural products. Their utility as Michael acceptors and dienophiles allows for the strategic formation of complex cyclic and acyclic systems.

The α-methylene-γ-butyrolactone moiety is a key structural feature present in a large family of natural products, particularly many sesquiterpenes known for their diverse biological activities. The homolog of the title compound, ethyl (E)-3-nitroacrylate, has been demonstrated to be an exceptionally reactive Michael acceptor for the synthesis of this important structural motif. orgsyn.org The synthesis typically involves a conjugate addition of a nucleophile to the nitroacrylate, followed by a series of transformations including reduction of the nitro group and subsequent lactonization to form the characteristic five-membered ring. This approach provides a reliable pathway to this common natural product core.

Building upon their utility in forming α-methylenebutyrolactones, nitroacrylates serve as crucial precursors for constructing broader sesquiterpene architectures. orgsyn.org Sesquiterpenes are a class of C15 terpenoids that exhibit a vast diversity of cyclic frameworks. The ability to use nitroacrylates to install the α-methylenebutyrolactone unit provides a strategic entry point into the synthesis of numerous sesquiterpenes. orgsyn.org The reaction sequence leverages the Michael addition reactivity of the nitroacrylate to establish key stereocenters and build molecular complexity efficiently. orgsyn.org

The application of nitroacrylates extends to the total synthesis of specific, highly complex natural products.

Oryzoxymycin: Research has demonstrated the successful application of Diels-Alder adducts derived from nitroacrylates in the diastereoselective synthesis of the antibiotic oryzoxymycin. dur.ac.uk The key steps in this synthetic strategy involve a base-mediated ring-opening of a bicyclic adduct formed from a nitroacrylate dienophile. dur.ac.uk

Vinigrol: In the context of synthetic strategies toward the structurally unique and complex diterpene Vinigrol, nitroacrylates have been identified as valuable reagents. dur.ac.uk Specifically, they have been employed as substituted ketene (B1206846) equivalents, facilitating the formation of cyclic α-chiral ketones, which are key intermediates for the Vinigrol framework. dur.ac.uk While the first total synthesis of Vinigrol was ultimately accomplished via a different route, the exploration of nitroacrylates highlights their potential in sophisticated synthetic plans. dur.ac.uknih.gov

Ferruginine: In a review of the available literature, a direct synthetic route to the tropane (B1204802) alkaloid Ferruginine utilizing this compound has not been prominently documented.

Generation of Highly Functionalized Carbocyclic Systems (e.g., Naphthalene (B1677914) Derivatives, Cyclohexenecarboxylates)

This compound and its analogs are potent dienophiles in Diels-Alder reactions, providing a powerful method for the synthesis of highly functionalized six-membered carbocyclic systems. dur.ac.uk The electron-withdrawing nitro group significantly activates the double bond for [4+2] cycloaddition with a wide range of dienes.

A pertinent example is the reaction of the closely related methyl (E)-3-nitroacrylate with cyclopentadiene. This reaction proceeds readily to form the corresponding methyl 6-nitro-2-norbornene-5-carboxylate adduct, a bicyclic system that contains a cyclohexene (B86901) core. orgsyn.org The reaction can yield the product in quantitative amounts and demonstrates the utility of nitroacrylates in creating complex, bridged ring systems. orgsyn.org This reactivity is fundamental to building diverse carbocyclic and heterocyclic scaffolds.

DienophileDieneConditionsProductYieldReference
Methyl (E)-3-nitroacrylateCyclopentadieneEther, 0°CMethyl 6-nitro-2-norbornene-5-carboxylateQuantitative orgsyn.org
Methyl (E)-3-nitroacrylateCyclopentadieneBenzene, refluxMethyl 6-nitro-2-norbornene-5-carboxylate43% orgsyn.org

While the synthesis of certain naphthalene derivatives has been explored through various modern chemical transformations, the use of this compound for this specific purpose is not widely reported in the literature. nih.gov

Utility as Synthetic Equivalents (e.g., Ketene Equivalents)

One of the more sophisticated applications of nitroacrylates is their use as synthetic equivalents for other reactive functional groups that may be more difficult to handle directly. A notable example is their function as substituted ketene equivalents. dur.ac.uk Ketenes are highly useful in cycloadditions and for forming esters and amides, but their high reactivity and tendency to polymerize can make them challenging substrates.

In synthetic studies aimed at the natural product Vinigrol, nitroacrylates were shown to function as ketene equivalents to generate cyclic α-chiral ketones. dur.ac.uk This transformation leverages the reactivity of the nitroacrylate to construct a ring system and install a ketone at a specific position after subsequent chemical modifications, effectively mimicking the outcome of a reaction with a more unstable ketene intermediate. This strategic use as a synthetic equivalent underscores the versatility of nitroacrylates in advanced organic synthesis. dur.ac.uk

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes for (E)-Ethyl 2-methyl-3-nitroacrylate

The pursuit of sustainable chemical processes necessitates the development of environmentally benign and efficient methods for the synthesis of key chemical intermediates. Future research in this area should focus on moving beyond traditional synthetic routes, which often involve harsh reagents and generate significant waste.

One promising avenue is the exploration of biocatalytic methods . The use of enzymes or whole-cell systems for the synthesis of nitro compounds is an emerging field with significant potential for green chemistry. nih.govnih.gov For instance, the enzymatic transesterification of methylmethacrylate has been successfully demonstrated in supercritical fluids, offering a pressure-tunable system for controlling enzyme activity and selectivity. nih.gov Future work could investigate the use of lipases or other hydrolases for the direct esterification of 2-methyl-3-nitroacrylic acid or the transesterification of its methyl ester to the corresponding ethyl ester under mild, solvent-free conditions. Furthermore, the application of marine-derived fungi, which have shown efficacy in the stereoselective reduction of similar α,β-unsaturated compounds, could be explored for the synthesis of chiral precursors to this compound. researchgate.net

Another key area for development is the use of heterogeneous catalysis to facilitate greener synthetic protocols. A reported approach for the synthesis of β-nitroacrylates involves the dehydration of nitroalkanols under fully heterogeneous conditions, which circumvents the need for aqueous work-ups and reduces waste. researchgate.net Adapting and optimizing such methods for the specific synthesis of this compound, potentially through flow chemistry setups, would represent a significant advancement in its sustainable production.

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis Mild reaction conditions, high selectivity, reduced waste.Screening and engineering of enzymes (e.g., lipases) for efficient synthesis; exploration of whole-cell biotransformations.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, potential for continuous flow processes.Development of robust and reusable solid acid or base catalysts for the dehydration step in the synthesis.
Flow Chemistry Enhanced safety, improved reaction control, scalability.Integration of heterogeneous catalysts into continuous flow reactors for the production of the target compound.

Exploration of Emerging Catalytic Systems for Enhanced Enantioselective and Diastereoselective Control

The presence of a prochiral center and a reactive double bond in this compound makes it an ideal substrate for asymmetric catalysis. While its use in Michael additions is known, there is considerable scope for exploring more advanced catalytic systems to achieve high levels of stereocontrol. orgsyn.org

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of nitroalkenes. organic-chemistry.orgnih.govyoutube.com Future research should focus on the application of novel chiral organocatalysts, such as squaramides, thioureas, and diarylprolinol ethers, to catalyze the conjugate addition of various nucleophiles to this compound. nih.govscispace.com This would provide access to a wide range of enantiomerically enriched products that are valuable precursors for pharmaceuticals and other bioactive molecules. frontiersin.org Kinetic and mechanistic studies of these organocatalyzed reactions will be crucial for optimizing catalyst performance and understanding the factors that govern stereoselectivity. scispace.comnih.gov

Furthermore, the development of diastereoselective reactions involving this compound is a fertile area for investigation. nih.govyoutube.comyoutube.combeilstein-journals.orgyoutube.com By carefully selecting the appropriate catalyst and reaction conditions, it should be possible to control the formation of specific diastereomers in reactions with chiral nucleophiles or in subsequent transformations of the initial adducts. This would be particularly valuable for the synthesis of complex molecules with multiple stereocenters.

Catalytic SystemReaction TypeDesired Outcome
Chiral Organocatalysts Enantioselective Michael AdditionHigh enantiomeric excess in the addition of carbon and heteroatom nucleophiles.
Transition Metal Catalysis Asymmetric Hydrogenation/ReductionAccess to chiral β-amino esters with high enantiopurity.
Dual Catalysis Tandem/Cascade ReactionsOne-pot synthesis of complex chiral molecules with multiple stereocenters and high diastereoselectivity.

Expansion of Synthetic Utility Towards Underexplored Molecular Architectures

This compound serves as a versatile building block, and its synthetic potential can be further expanded by targeting the synthesis of underexplored and complex molecular architectures. frontiersin.orgresearchgate.netrsc.orgchemeurope.com

A significant area for future exploration is the use of this nitroacrylate in the synthesis of novel heterocyclic compounds . google.com The nitro and acrylate (B77674) functionalities can participate in a variety of cycloaddition and annulation reactions. For instance, its reaction with suitable partners could lead to the formation of highly substituted pyrrolidines, piperidines, and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The development of cascade reactions initiated by the conjugate addition to this compound, followed by intramolecular cyclization, would be a particularly efficient strategy for constructing complex heterocyclic systems.

Another exciting direction is the application of this building block in the total synthesis of natural products . rsc.orgchemeurope.com Many natural products possess intricate structures containing functionalities that can be accessed from nitroacrylate precursors. Future research could focus on identifying natural product targets where this compound can serve as a key starting material, enabling more concise and efficient synthetic routes. The transformation of the nitro group into other functional groups, such as amines or carbonyls, provides significant synthetic flexibility in this regard. nih.gov

Target Molecular ArchitectureSynthetic StrategyPotential Impact
Novel Heterocycles Cascade/Domino Reactions, CycloadditionsDiscovery of new bioactive compounds and expansion of chemical space for drug discovery.
Complex Natural Products Strategic use as a key building block in total synthesis.Development of more efficient and elegant synthetic routes to biologically important molecules.
Functionalized Carbocycles Michael-initiated ring-closing (MIRC) reactions.Access to highly substituted and stereochemically rich carbocyclic frameworks.

Advanced Mechanistic and Computational Studies to Elucidate Complex Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. Advanced mechanistic and computational studies will play a pivotal role in achieving this.

Density Functional Theory (DFT) calculations can provide invaluable insights into the transition states and reaction pathways of reactions involving this nitroacrylate. researchgate.netnih.govims.ac.jpsciencedaily.comfossee.inyoutube.com Future computational work should focus on modeling the enantioselective and diastereoselective steps in organocatalyzed reactions to elucidate the origins of stereocontrol. scispace.com Such studies can help in the design of more effective catalysts with enhanced selectivity. Furthermore, computational analysis can be employed to predict the reactivity of this compound with a wider range of nucleophiles and electrophiles, thus guiding experimental efforts towards the discovery of novel transformations.

In-situ spectroscopic techniques , such as NMR and IR spectroscopy, can be used to probe reaction intermediates and gain a real-time understanding of reaction kinetics and mechanisms. nih.gov Combining these experimental techniques with computational modeling will provide a comprehensive picture of the complex reactivity of this compound. This knowledge will be instrumental in overcoming current limitations and unlocking new synthetic possibilities.

Research AreaMethodologyKey Insights to be Gained
Reaction Mechanisms DFT calculations, kinetic studies, in-situ spectroscopy.Elucidation of transition state structures, identification of reaction intermediates, understanding the role of catalysts and additives.
Stereoselectivity Computational modeling of catalyst-substrate interactions.Rationalization of enantiomeric and diastereomeric outcomes, guiding the design of more selective catalysts.
Reactivity Prediction Frontier Molecular Orbital (FMO) analysis, reaction pathway modeling.Prediction of reactivity with novel reaction partners, accelerating the discovery of new synthetic transformations.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-Ethyl 2-methyl-3-nitroacrylate, and how do reaction parameters influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between ethyl nitroacetate and methyl ketone derivatives. Key parameters include:

  • Catalyst selection : Use ammonium acetate or piperidine to promote enolate formation while minimizing side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures (0–25°C) to suppress Z-isomer formation.
  • Purification : Recrystallization from ethanol/water mixtures improves stereochemical purity, as validated by single-crystal X-ray diffraction (XRD) in related acrylates .
    • Data Table :
SolventTemp (°C)CatalystYield (%)E:Z Ratio
DMF25NH₄OAc789:1
THF0Piperidine657:1

Q. Which spectroscopic techniques are optimal for characterizing the nitro and acrylate functional groups in this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR to identify the ethyl ester protons (δ 1.2–1.4 ppm, triplet) and the α,β-unsaturated system (δ 6.5–7.5 ppm, coupling constant JtransJ_{trans} ≈ 12–16 Hz confirms E-configuration).
  • IR : Nitro group stretching vibrations appear at 1520–1560 cm1^{-1} (asymmetric) and 1350–1380 cm1^{-1} (symmetric).
  • XRD : For definitive structural confirmation, single-crystal XRD resolves bond angles and dihedral angles, as demonstrated in polymorph studies of analogous acrylates .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep in amber glassware at 2–8°C under inert gas to prevent photodegradation and hydrolysis.
  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Refer to safety data sheets (SDS) for nitro compounds, which highlight flammability risks and incompatibility with strong oxidizers .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical spectral data for this compound?

  • Methodological Answer :

  • DFT Modeling : Optimize molecular geometry using B3LYP/6-31+G(d,p) basis sets to predict NMR chemical shifts and IR vibrations. Compare with experimental data to identify discrepancies (e.g., nitro group torsional effects).
  • Multi-Technique Validation : Cross-reference computed 13C^{13}C-NMR shifts (e.g., carbonyl carbons at δ 165–170 ppm) with experimental values. Adjust computational parameters (e.g., solvent dielectric constant) to improve accuracy, as shown in DFT studies of related acrylates .
    • Data Table :
AtomExperimental δ (ppm)Calculated δ (ppm)Error
C=O168.2167.50.7
NO₂154.9156.31.4

Q. What mechanistic insights explain competing side reactions during synthesis, and how can they be suppressed?

  • Methodological Answer :

  • Byproduct Analysis : Z-isomer formation and Michael adducts arise from kinetic vs. thermodynamic control. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
  • Mitigation Strategies :
  • Use low-temperature (−10°C) conditions to favor the kinetic E-isomer.
  • Introduce bulky bases (e.g., DBU) to sterically hinder Z-configuration intermediates.
  • Reference studies on ethyl 3-(dimethylamino)acrylate, where steric effects improved selectivity .

Q. How does the electronic nature of substituents influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Electron-Deficient Dienophiles : The nitro group enhances electrophilicity, increasing reaction rates with electron-rich dienes.
  • Solvent Effects : Nonpolar solvents (toluene) improve regioselectivity by stabilizing transition-state dipoles.
  • Kinetic Studies : Compare second-order rate constants (k2k_2) with methyl-substituted analogs to quantify electronic effects, as seen in cycloaddition studies of ethyl cyanoacrylates .

Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound?

  • Methodological Answer :

  • pH-Dependent Studies : Conduct accelerated degradation tests (40°C, 75% RH) at pH 2–12. Monitor hydrolysis via HPLC-MS to identify ester cleavage products.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate metal-catalyzed degradation, as recommended in acrylate stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Ethyl 2-methyl-3-nitroacrylate
Reactant of Route 2
Reactant of Route 2
(E)-Ethyl 2-methyl-3-nitroacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.